molecular formula C7H9ClN2 B3080413 6-Chloro-4,5-dimethylpyridin-2-amine CAS No. 1083168-75-5

6-Chloro-4,5-dimethylpyridin-2-amine

Cat. No. B3080413
CAS RN: 1083168-75-5
M. Wt: 156.61 g/mol
InChI Key: NEOMUOGLHNDNOK-UHFFFAOYSA-N
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Description

6-Chloro-4,5-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 . It belongs to the class of aminopyrimidine derivatives and has attracted attention in molecular biology due to its versatility as an intermediate in organic synthesis and its bactericidal properties .


Molecular Structure Analysis

The asymmetric unit contains the atoms listed in Table 2, along with their fractional coordinates and displacement parameters .

Scientific Research Applications

Pharmaceutical Manufacturing Processes

Research has focused on the development of efficient manufacturing processes for pharmaceutical compounds using related chloropyridine derivatives. For instance, a two-step process was developed for large-scale preparation of N-Benzylated Chloropurine, starting from commercially available materials including a chloropyridine compound. This process involved benzylation followed by conversion into a methanesulfonic acid salt, demonstrating the utility of chloropyridine derivatives in synthesizing complex pharmaceuticals (Shi et al., 2015).

Heterocyclic Chemistry and New Materials

Studies in heterocyclic chemistry have explored the reactivity and potential applications of chloropyridine derivatives. For example, the oxidative amination of dimethylpyrimido[4,5-c]pyridazine-dione with primary alkylamines, resulting in 4-amino derivatives, showcases the versatility of pyridine compounds in synthesizing new heterocyclic systems with potential for further chemical modifications and applications in material sciences (Goryunenko et al., 2004).

Synthesis of Energetic Materials

Another area of research involves the synthesis of energetic materials from chloropyridine derivatives. A study demonstrated the synthesis of new 1-substituted 5-amino-tetrazole energetic derivatives from chloropyridine, indicating the role of chloropyridine derivatives in developing materials with potential applications in the defense industry (Ku, 2015).

Antihypertensive Agents

Research has also been conducted on the role of chloropyridine derivatives as antihypertensive agents, highlighting their significance in medicinal chemistry. A study focused on the structural and pharmacological analysis of a compound acting as an I1 imidazoline receptor agonist, demonstrating the potential of chloropyridine derivatives in developing new therapeutic agents (Aayisha et al., 2019).

properties

IUPAC Name

6-chloro-4,5-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(9)10-7(8)5(4)2/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMUOGLHNDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290848
Record name 6-Chloro-4,5-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083168-75-5
Record name 6-Chloro-4,5-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4,5-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(6-chloro-4,5-dimethylpyridin-2-yl)isoindoline-1,3-dione (650 mg, 2.27 mmol) in ammonia in methanol (2 M, 50 mL) was stirred at the room temperature overnight. The mixture was diluted with water (50 mL) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to give a crude residue that was purified by silica gel column chromatography (10-15% ethyl acetate in petroleum ether) to give 6-chloro-4,5-dimethylpyridin-2-amine (160 mg, 46%). 1H NMR (300 MHz, d-DMSO) δ 6.21 (s, 1H), 5.93 (brs, 2H), 2.11 (s, 3H), 2.05 (s, 3H). MS (ESI) m/z (M+H+): 157.2.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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